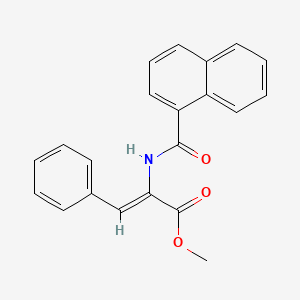![molecular formula C15H19N3O3 B4682313 N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide](/img/structure/B4682313.png)
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific investigations.
Mechanism of Action
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a naturally occurring molecule in the body that plays a critical role in regulating various physiological processes, including inflammation, immune response, and pain perception. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the body, leading to a reduction in inflammation, immune response, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and an increase in the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide is its potent anti-inflammatory, immunosuppressive, and analgesic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings.
Future Directions
There are several future directions for the research on N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide, including the development of more potent and selective inhibitors of adenosine kinase, the investigation of the potential therapeutic applications of this compound in various diseases, and the exploration of the mechanisms underlying the biochemical and physiological effects of this compound. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical settings.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has potent anti-inflammatory, immunosuppressive, and analgesic properties, which make it a promising candidate for the treatment of these diseases. However, further studies are needed to assess the safety and efficacy of this compound in clinical settings.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. This compound has been shown to have potent anti-inflammatory, immunosuppressive, and analgesic properties, which make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-13-6-3-5-12(14(13)21-2)15(19)17-7-4-9-18-10-8-16-11-18/h3,5-6,8,10-11H,4,7,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXSTIGKDGAISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4682240.png)

![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4682260.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682271.png)


![N-allyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4682294.png)
![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4682299.png)

![N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4682314.png)

![[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4682322.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4682338.png)